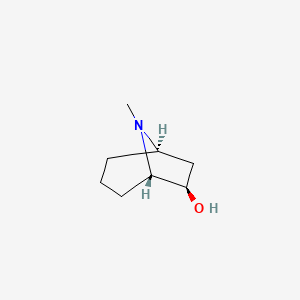

6b-tropanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18700-21-5 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

(6S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol |

InChI |

InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6?,7?,8-/m0/s1 |

InChI Key |

PZPVPVJLCPBGRW-RRQHEKLDSA-N |

SMILES |

CN1C2CCCC1C(C2)O |

Isomeric SMILES |

CN1C2CCCC1[C@H](C2)O |

Canonical SMILES |

CN1C2CCCC1C(C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6β Tropanol

Total Synthesis Approaches to the 6β-Tropanol Core Structure

The construction of the fundamental 8-azabicyclo[3.2.1]octane skeleton is a critical first step in accessing 6β-tropanol. Historically, this has been achieved through various strategies, with the synthesis of the precursor tropinone (B130398) being a key focal point.

Classical and Biomimetic Strategies for Tropinone Precursors

A more efficient and conceptually elegant approach was developed by Sir Robert Robinson in 1917. wikipedia.orgchemicalbook.com This synthesis is celebrated for its simplicity and biomimetic approach, as it mimics the presumed biosynthetic pathway. wikipedia.orgchemicalbook.comwikipedia.org The reaction brings together three simple, achiral starting materials: succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or acetone) in a one-pot reaction. wikipedia.orgchemicalbook.com This "double Mannich" reaction proceeds with an initial yield of 17%, which has been improved to over 90% through subsequent refinements. wikipedia.org The reaction is a classic example of a tandem or cascade reaction, where multiple bonds are formed in a single operation. wikipedia.orgwiley-vch.de

The mechanism of Robinson's synthesis involves several key steps:

Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine.

Intramolecular addition of the imine to the second aldehyde group, leading to the first ring closure.

An intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid.

Formation of a new enolate and a new imine.

A second intramolecular Mannich reaction to complete the bicyclic core.

Decarboxylation to yield tropinone. wikipedia.org

Modern Reductive Pathways to 6β-Tropanol

The conversion of tropinone to tropanols is a critical step that dictates the stereochemistry at the C-3 position. The reduction of the tropinone carbonyl group can yield two diastereomers: tropine (B42219) (3α-tropanol) and pseudotropine (3β-tropanol). oup.comnih.gov 6β-Tropanol itself is characterized by a hydroxyl group at the C-6 position of the tropane (B1204802) ring.

The stereochemical outcome of the reduction of tropinone is highly dependent on the reducing agent and reaction conditions. Kinetically controlled reductions using reagents like lithium aluminum hydride or sodium borohydride (B1222165) often produce mixtures of tropine and pseudotropine. oup.com For instance, reduction with diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (B95107) at low temperatures has been shown to selectively produce tropine. oup.com In the context of biosynthesis, tropinone is reduced by two stereospecific enzymes: tropinone reductase I (TR-I), which produces tropine, and tropinone reductase II (TR-II), which yields pseudotropine. oup.comnih.govmdpi.com

Stereoselective and Enantioselective Syntheses of 6β-Tropanol and Related Tropanols

Achieving high levels of stereocontrol is a central challenge in the synthesis of complex molecules like 6β-tropanol and its derivatives. This involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

Catalytic Asymmetric Induction in 8-Azabicyclo[3.2.1]octane Systems

The development of catalytic asymmetric methods for the synthesis of tropane alkaloids is an active area of research, aiming to provide access to enantiomerically pure compounds from achiral starting materials. nih.gov Strategies have been developed that introduce chirality early in the synthetic sequence. For example, an asymmetric aza-Michael addition–Wittig reaction has been utilized to create the initial stereocenter with high enantioselectivity, which is then carried through a series of transformations to afford various tropane alkaloids. thieme-connect.comresearchgate.net

Rhodium-catalyzed asymmetric cross-coupling reactions have also been employed. For instance, a kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride with aryl boronic esters can provide access to enantiopomerically enriched tropane derivatives. nih.gov Another approach involves the desymmetrization of meso compounds like tropinone using stoichiometric chiral lithium amide bases. nih.gov Furthermore, enantioselective synthesis of the tropane scaffold can be achieved where the stereochemical information is introduced during the formation of the bicyclic system itself. nih.govnih.gov

Diastereoselective Control in 6β-Tropanol Formation

Diastereoselective reduction of tropinone is a well-studied transformation. The choice of reducing agent plays a crucial role in determining the ratio of the resulting epimeric alcohols. While many methods produce mixtures, specific conditions have been developed to favor one diastereomer over the other. collectionscanada.gc.ca For example, hydrogenation of tropinone over a PtO₂ catalyst has been reported to be highly selective for the formation of the endo alcohol, tropine. collectionscanada.gc.ca The reduction of 6β-hydroxytropinone with a catalyst like Adams catalyst can produce 3α,6β-tropanediol. researchgate.net

Derivatization Reactions and Functional Group Transformations of 6β-Tropanol

Derivatization is a chemical process that converts a compound into a derivative of similar structure by reacting a specific functional group. wikipedia.org The hydroxyl group of 6β-tropanol is a key site for such transformations, allowing for the synthesis of a wide range of analogs with potentially altered biological activities.

Common derivatization reactions of alcohols include esterification and etherification. For instance, the hydroxyl group can be acylated to form esters. The controlled acetylation of 3α,6β-tropanediol can selectively yield 6β-acetyl-3α-tropanol due to the higher reactivity of the C-6 hydroxyl group. researchgate.net Conversely, more vigorous acetylation conditions lead to the formation of the diacetylated product. researchgate.net

Carbamate (B1207046) and Amide Formations

Investigation of Reaction Mechanisms and Kinetics in 6β-Tropanol Chemistry

Understanding the mechanisms and kinetics of the chemical transformations of 6β-tropanol is fundamental for optimizing reaction conditions and controlling product selectivity. libretexts.org

The esterification of 6β-tropanol with acyl chlorides or anhydrides typically follows a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org In acid-catalyzed esterification (Fischer esterification), the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of 6β-tropanol. libretexts.org Base-catalyzed methods, such as using triethylamine (B128534) with an acyl chloride, involve the deprotonation of the alcohol to form a more nucleophilic alkoxide, or more commonly, the base acts as a scavenger for the HCl produced. rsc.org The kinetics of these reactions are typically second-order, depending on the concentrations of both the alcohol and the acylating agent. researchgate.net

The formation of carbamates from isocyanates involves the nucleophilic attack of the 6β-hydroxyl group on the electrophilic carbon of the isocyanate. The reaction rate can be influenced by the steric and electronic properties of both reactants.

The N-demethylation reaction using 2,2,2-trichloroethyl chloroformate proceeds through a carbamate intermediate. The initial step is the nucleophilic attack of the tertiary nitrogen of the tropane ring on the chloroformate. This is followed by the cleavage of the N-methyl group. The final step, the reductive cleavage of the trichloroethyl carbamate with zinc, is a well-established method for deprotection.

In enzymatic reactions, the kinetics are often described by the Michaelis-Menten model. libretexts.org This model involves the formation of an enzyme-substrate complex, followed by the catalytic conversion to the product. For instance, the enzymatic acylation of 6β-tropanol would involve the binding of the alcohol and the acyl donor to the active site of the lipase. The rate of such reactions depends on substrate concentration, enzyme concentration, temperature, and pH. nih.govnih.gov The study of these parameters allows for the optimization of reaction efficiency and selectivity. libretexts.org

Biosynthetic Pathways and Enzymological Studies of Tropane Alkaloids Involving 6β Tropanol Precursors

Early Stage Biosynthetic Precursors and Their Incorporation into the Tropane (B1204802) Skeleton

The biosynthesis of the fundamental tropane skeleton begins with primary metabolites, specifically the amino acids ornithine and arginine. mdpi.comnih.gov These amino acids are interconvertible and serve as the entry point for the pathway. Through the action of ornithine decarboxylase (ODC) or a series of steps starting with arginine decarboxylase (ADC), both amino acids can be converted to putrescine. mdpi.com

Putrescine undergoes N-methylation, a crucial step catalyzed by putrescine N-methyltransferase (PMT), to form N-methylputrescine. mdpi.comnih.gov This reaction effectively sequesters putrescine from the general polyamine pool and commits it to the tropane alkaloid pathway. researchgate.net The subsequent step involves the oxidative deamination of N-methylputrescine by a copper-dependent diamine oxidase called N-methylputrescine oxidase (MPO). mdpi.com This reaction produces 4-methylaminobutanal, which spontaneously cyclizes via an intramolecular Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation. mdpi.commdpi.com This cation represents the first ring of the bicyclic tropane core and is a critical branch point, also leading to nicotine (B1678760) biosynthesis in some plants. mdpi.com The tropane ring is ultimately formed when this pyrrolinium cation condenses with a three-carbon unit derived from acetyl-CoA, a reaction recently identified to be catalyzed by an atypical polyketide synthase and a cytochrome P450 enzyme, leading to the key intermediate, tropinone (B130398). mdpi.comnih.gov

Enzymatic Reduction of Tropinone: Role of Tropinone Reductase II (TR-II) in 3β-Tropanol (Pseudotropine) Formation

The formation of tropinone represents a significant bifurcation in the tropane alkaloid biosynthetic pathway. The fate of tropinone is determined by two distinct, stereospecific enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). mdpi.commdpi.com These enzymes catalyze the NADPH-dependent reduction of the C-3 keto group of tropinone. mdpi.com

While TR-I exclusively reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for medicinally important alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), TR-II catalyzes the reduction to a single stereoisomer, pseudotropine (3β-tropanol). mdpi.compnas.orgnih.gov This strict stereospecificity is remarkable, as studies have shown that as few as five amino acid differences in their catalytic sites can switch the product's stereochemistry. nih.gov The presence of these two reductases, believed to have arisen from a gene duplication event in the Solanaceae family, allows for the creation of two separate downstream alkaloid families from a single precursor. pnas.orgnih.gov TR-II activity is thus the committed step for the biosynthesis of all 3β-tropanol-derived alkaloids. mdpi.com

| Enzyme | Substrate | Product | Stereochemistry | Subsequent Alkaloids |

| Tropinone Reductase I (TR-I) | Tropinone | Tropine | 3α-tropanol | Hyoscyamine, Scopolamine |

| Tropinone Reductase II (TR-II) | Tropinone | Pseudotropine | 3β-tropanol | Calystegines, Tigloidine |

Downstream Biosynthetic Diversification of 3β-Tropanol-Derived Alkaloids (e.g., Calystegines)

Pseudotropine (3β-tropanol), the product of the TR-II-catalyzed reaction, serves as the precursor for a distinct group of polyhydroxylated nortropane alkaloids known as calystegines. pnas.orgnih.gov These compounds are noted for their ability to inhibit glycosidases and are found in various Solanaceae species, including important food crops like potatoes and tomatoes. nih.govnih.gov

For a long time, the exact steps from 3β-tropanol to the final calystegine structures were speculative. researchgate.net Recent research has begun to illuminate this pathway. A key intermediate, 3β-tigloyloxytropane (also known as tigloidine), is formed through the esterification of 3β-tropanol with tigloyl-CoA. nih.govresearchgate.net This reaction is catalyzed by a newly discovered BAHD acyltransferase named 3β-tigloyloxytropane synthase (TS). nih.govresearchgate.net Following this esterification, the pathway is thought to proceed through a series of demethylation and hydroxylation steps, catalyzed by cytochrome P450 enzymes, and subsequent hydrolysis to yield the diverse family of calystegines. nih.govresearchgate.net This pathway highlights a parallel but distinct route of tropane alkaloid diversification compared to the 3α-tropanol branch. nih.gov

Comparative Analysis of Tropane Alkaloid Biosynthesis Across Plant Lineages (Solanaceae vs. Erythroxylaceae)

Tropane alkaloids are found in several, often distantly related, plant families, most notably the Solanaceae (e.g., Atropa belladonna) and the Erythroxylaceae (e.g., Erythroxylum coca). pnas.org Comparative studies have provided strong evidence that the biosynthetic pathways for these alkaloids evolved independently in these two lineages, a case of convergent evolution. pnas.orgcapes.gov.br

A key piece of evidence lies in the enzymatic reduction of the 3-keto group of the tropane ring. In the Solanaceae, this step is catalyzed by the TR-I and TR-II enzymes, which are part of the short-chain dehydrogenase/reductase (SDR) family. mdpi.compnas.org However, in E. coca, the analogous reduction of methylecgonone (a 2-carbomethoxy-tropinone derivative) to methylecgonine (B8769275) (a 3β-hydroxy compound) is catalyzed by an entirely different enzyme, methylecgonone reductase (MecgoR). mdpi.compnas.org MecgoR belongs to the aldo-keto reductase (AKR) superfamily and shares very little sequence identity with the Solanaceae TRs. mdpi.compnas.org

Further differences supporting independent evolution include:

Site of Biosynthesis : In Solanaceae, tropane alkaloid biosynthesis occurs primarily in the roots, with the alkaloids then transported to aerial parts. nih.govpnas.org In E. coca, the entire process, including the MecgoR-catalyzed step, takes place in young leaves. pnas.orgcapes.gov.br

Precursor Methylation : The initial N-methylation step also differs. Solanaceae species utilize PMT to methylate putrescine, whereas Erythroxylaceae species employ a bifunctional spermidine (B129725) synthase/N-methyltransferase. nih.govpnas.org

Final Products : While Solanaceae TRs produce both 3α- and 3β-configured alcohols, MecgoR in E. coca exclusively produces the 3β-configured product, consistent with the fact that cocaine and related alkaloids found in this family are 3β-hydroxy esters. mdpi.comnih.gov

| Feature | Solanaceae (e.g., Atropa) | Erythroxylaceae (e.g., Erythroxylum) |

| Key Reductase Enzyme | Tropinone Reductases (TR-I, TR-II) | Methylecgonone Reductase (MecgoR) |

| Enzyme Family | Short-chain Dehydrogenase/Reductase (SDR) | Aldo-keto Reductase (AKR) |

| Primary Site of Biosynthesis | Roots | Young Leaves |

| Stereochemical Products | 3α-tropanol and 3β-tropanol | Exclusively 3β-hydroxy esters |

| Initial Methylation | Putrescine N-methyltransferase (PMT) | Spermidine synthase/N-methyltransferase |

Genetic Engineering and Synthetic Biology Approaches for Heterologous Production of Tropane Scaffolds

The medicinal importance and complex plant-based supply chains of tropane alkaloids have made them attractive targets for metabolic engineering and synthetic biology. researchgate.nettwistbioscience.com The goal is to reconstruct their biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, which allow for scalable and controlled production. researchgate.nettwistbioscience.com

Significant progress has been made in elucidating the genes and enzymes of the pathway, which is the first step toward heterologous production. twistbioscience.com Researchers have successfully engineered yeast to produce tropane alkaloids like hyoscyamine and scopolamine from simple precursors. pnas.orgnih.gov These efforts have involved expressing multiple plant-derived genes, including those for putrescine N-methyltransferase (PMT), tropinone reductases (TRs), and hyoscyamine 6β-hydroxylase (H6H). researchgate.netnih.gov

However, reconstructing these complex pathways in a microorganism is challenging. Obstacles include:

Metabolite Transport : Plant pathways are often distributed across different organelles and tissues, and recreating this compartmentalization and the necessary transport machinery in a single-celled organism is difficult. pnas.orgnih.gov

Enzyme Efficiency : Plant enzymes may not function optimally in a microbial host environment.

Cofactor Availability : Ensuring a sufficient supply of cofactors like NADPH for reductase enzymes is critical. pnas.org

Recent strategies to overcome these hurdles include the discovery and co-expression of plant transporters to move intermediates across membranes within the yeast cell, optimizing growth conditions, and using computational tools to predict pathway bottlenecks and discover new enzymes. pnas.orgnih.gov The successful engineering of yeast to produce 3β-tigloyloxytropane by expressing the newly found tigloidine synthase (TS) demonstrates the potential to produce not just the well-known alkaloids, but also their diverse, and potentially valuable, derivatives. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for 6β Tropanol and Its Derivatives

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 6β-tropanol and its related compounds, enabling their separation from complex matrices and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), stands as a primary tool for the analysis of tropane (B1204802) alkaloids, including 6β-tropanol derivatives. eurofins.infao.org This preference is due to its high sensitivity and specificity, allowing for the detection of low concentrations of these compounds in diverse and complex samples such as food products and biological matrices. eurofins.intandfonline.com

Reversed-phase chromatography, often utilizing C18 stationary phases, is a common approach for separating tropane alkaloids. fao.orgfao.org The mobile phases typically consist of methanol (B129727) or acetonitrile (B52724) mixed with ammonium (B1175870) salts like formate (B1220265) or acetate, or with formic acid. fao.orgfao.org For instance, a study on the separation of three tropane alkaloids employed an Allure PFP propyl column with an isocratic mobile phase of acetonitrile and an ammonium acetate/formic acid buffer. tandfonline.com Another HPLC method for determining hyoscyamine (B1674123) and scopolamine (B1681570) used a Eurospher C18 reversed-phase column with an isocratic eluent of triethylammonium (B8662869) phosphate (B84403) buffer and acetonitrile. brieflands.com

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced the analytical capabilities for tropane alkaloids, offering improved resolution and faster analysis times. fao.org Micellar HPLC has also been developed as a simple, sensitive, and accurate method for the separation and determination of four major tropane alkaloids in crude drugs, allowing for direct injection of the extraction solution without extensive purification. nih.gov

Table 1: HPLC Methods for Tropane Alkaloid Analysis

| Compound(s) | Column | Mobile Phase | Detection | Reference |

| Atropine (B194438), Scopolamine, Anisodamine | Allure PFP propyl (50 mm × 2.1 mm, 5 µm) | Acetonitrile-ammonium acetate/formic acid buffer (70:30) | LC-MS/MS | tandfonline.com |

| Hyoscyamine, Scopolamine | Eurospher C18 reversed-phase | Triethylammonium phosphate buffer (30 Mm, pH 6.2) and acetonitrile (75:25) | UV at 210 nm | brieflands.com |

| Cocaine, Cinnamoyl cocaine | Not specified | 50% MeOH | HPLC-UV (235 nm and 280 nm) | researchgate.net |

| Atropine, Scopolamine | Not specified | Not specified | HPLC-MS/MS | uma.pt |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another powerful technique for the identification and quantification of tropane alkaloids. fao.org However, due to the thermal instability of some tropane alkaloids like atropine and scopolamine, which can dehydrate at high temperatures to form apoatropine (B194451) and aposcopolamine, derivatization is often a necessary step. fao.orgresearchgate.net This process converts the analytes into more volatile and thermally stable derivatives.

Common derivatization reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMSi) derivatives. researchgate.net A validated GC-MS method for detecting tropane alkaloids in buckwheat involved a specific protocol for extraction, sample clean-up, and derivatization to optimize recovery and detection limits. capes.gov.br In some cases, analysis can be performed without derivatization, though it is less common. researchgate.net

GC-MS has been successfully used to identify a wide array of tropane alkaloids in various plant species. For example, a study on Datura stramonium identified 67 tropane alkaloids, including nine new compounds. nih.gov Another analysis of three Datura species identified 13 different tropane alkaloids. nih.gov

Table 2: GC-MS Analysis of Tropane Alkaloids in Datura Species

| Species | Number of Identified Tropane Alkaloids | Major Alkaloids | Reference |

| Datura stramonium | 67 | Hyoscyamine, Scopolamine | nih.gov |

| Datura spp. (three species) | 13 | Hyoscyamine | nih.gov |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for the definitive structural confirmation of 6β-tropanol and its derivatives. nih.gov These techniques provide precise mass measurements and detailed fragmentation patterns, which are crucial for identifying known compounds and elucidating the structures of novel alkaloids. jove.com

LC-MS/MS is a widely used platform for tropane alkaloid analysis, offering high sensitivity and the ability to analyze complex mixtures. tandfonline.comresearchgate.net The fragmentation patterns observed in MS/MS experiments are key to classifying the structures of these alkaloids. jove.com For instance, specific fragment ions can indicate the presence of a nortropane or an N-methylated tropane core. nih.gov The neutral loss of certain groups, such as a hexose (B10828440) moiety, can suggest the presence of glycosylated derivatives. nih.gov

A screening workflow using a triple-quadrupole (QQQ) mass spectrometer with multiple MS/MS configurations, including data-dependent product ion scans, precursor ion scans (PrIS), and neutral loss scans (NLS), has been developed for the annotation and classification of tropane alkaloids. jove.com This method was successfully applied to analyze extracts from Datura stramonium and Datura metel. jove.com

Table 3: Common Fragment Ions and Neutral Losses in Tropane Alkaloid MS/MS Analysis

| Observation | Structural Implication | Reference |

| Protonated fragment ions at m/z 142.09, 128.08, 158.08, 110.1 | Nortropane alkaloids | nih.gov |

| Fragment ions at m/z 142.12, 140.11, 124.11 | N-methylated tropane alkaloids | nih.gov |

| Neutral loss of 162.057 Da | Hexoside derivatives | nih.gov |

| Neutral loss of 100, 60, or 166 Da | Presence of specific ester groups | jove.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of 6β-tropanol and its derivatives, providing critical information about stereochemistry and atomic connectivity. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for initial characterization. ufba.br

For more complex structures, two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (H-H). researchgate.net

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (H-C) or nitrogen (H-N), which is crucial for establishing the connectivity of different structural fragments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide through-space correlations, which are essential for determining the relative stereochemistry of the molecule. researchgate.net

The absolute configuration of tropane alkaloids can be determined by comparing experimental NMR data with computational predictions, such as those from Gauge-Independent Atomic Orbital (GIAO) NMR chemical shift calculations, often supported by statistical methods like DP4 plus. researchgate.net

Table 4: Representative ¹³C NMR Chemical Shifts (δ) for a Tropane Skeleton

| Carbon Atom | Chemical Shift Range (ppm) | Reference |

| C-1 | ~60-65 | tandfonline.com |

| C-2 | ~34 | tandfonline.com |

| C-3 | ~67-69 | tandfonline.com |

| C-4 | ~30-35 | tandfonline.com |

| C-5 | ~65-66 | tandfonline.com |

| C-6 | ~76-80 | tandfonline.com |

| C-7 | ~37-40 | tandfonline.com |

| N-CH₃ | ~38-42 | ufba.bracs.org |

Note: Chemical shifts can vary significantly depending on the substituents on the tropane ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary information for the characterization of 6β-tropanol and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. tandfonline.com For tropane alkaloids, characteristic IR absorption bands include:

O-H stretching (for hydroxyl groups), typically around 3550 cm⁻¹. tandfonline.com

C-H stretching, around 2800-3100 cm⁻¹. ufba.brtandfonline.com

C=O stretching (for ester or carbonyl groups), around 1700-1720 cm⁻¹. ufba.brtandfonline.com

C=C stretching (for aromatic or unsaturated moieties), around 1600-1640 cm⁻¹. ufba.brtandfonline.com

C-O stretching, around 1100-1300 cm⁻¹. ufba.brtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores such as aromatic rings or conjugated systems. uchile.cl For many simple tropane alkaloids without significant chromophores, the UV absorption is weak. However, for derivatives containing aromatic or unsaturated ester groups, characteristic absorption maxima can be observed. For example, a C=C-unsaturated acid moiety can result in an absorption maximum around 220 nm. uchile.cl The presence of a benzene (B151609) ring in the esterifying acid leads to characteristic absorption bands in the 230-270 nm range. mdpi.com

The solubility of tropane alkaloids can be studied using UV-Vis spectroscopy, for instance, by measuring the increase in absorbance in the presence of solubilizing agents like cyclodextrins. researchgate.netresearchgate.net

Emerging Analytical Platforms for Tropane Metabolomics

The field of tropane alkaloid analysis is continually evolving, with emerging platforms offering new possibilities for comprehensive profiling and discovery. Metabolomics, the large-scale study of small molecules within a biological system, is becoming increasingly important in this area. nih.govfrontiersin.org

Advanced analytical techniques coupled with sophisticated data processing tools are at the forefront of tropane metabolomics. labmate-online.com These platforms enable both targeted and non-targeted screening to achieve a comprehensive overview of tropane alkaloids and their analogues in a given sample. labmate-online.com

Key emerging trends include:

New Sorbent Materials: The development of novel materials like molecularly imprinted polymers (MIPs), mesostructured silica-based materials, and metal-organic frameworks (MOFs) as sorbents for solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methods. nih.govmdpi.com These materials can lead to cleaner extracts, lower detection limits, and reduced matrix effects. nih.govmdpi.com

Yeast-Based Discovery Platforms: The use of microbial systems, such as brewer's yeast (Saccharomyces cerevisiae), as platforms for the discovery and characterization of tropane alkaloid biosynthetic pathways. pnas.org This approach allows for high-throughput screening of gene candidates and the reconstruction of entire biosynthetic pathways. pnas.org

Advanced Data Processing: The use of online platforms and software packages like XCMS for processing large and complex metabolomics datasets, facilitating the identification of known and unknown metabolites. frontiersin.orgrsc.org

These emerging platforms are enhancing our understanding of the diversity and biosynthesis of tropane alkaloids and will likely lead to the discovery of many more novel compounds in the future.

Computational and Theoretical Investigations of 6β Tropanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 6β-tropanol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and electronic properties of compounds. aps.orgrsc.org For 6β-tropanol, DFT calculations are employed to determine its most stable three-dimensional geometry by minimizing the energy of the system. mdpi.combiointerfaceresearch.com These studies typically use hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G* or larger to achieve a balance between accuracy and computational cost. biointerfaceresearch.comworldwidejournals.com

The geometry optimization process yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net For the 6β-tropanol molecule, key parameters include the lengths of C-C, C-O, C-N, and C-H bonds, as well as the angles defining the bicyclic [3.2.1] octane (B31449) core. The orientation of the 6β-hydroxyl group and the N-methyl group relative to the ring system is a critical outcome of these calculations.

Table 1: Representative Geometric Parameters of 6β-Tropanol Calculated via DFT (B3LYP/6-31G*)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-O Bond Length | Bond between C6 and hydroxyl oxygen | ~1.43 Å |

| C-N Bond Lengths | Bonds involving the bridgehead nitrogen | ~1.47 Å |

| C(1)-N-C(5) Angle | Angle within the bicyclic system | ~94.0° |

| C(1)-C(2)-C(3) Angle | Angle in the six-membered ring | ~112.5° |

| Dipole Moment | Overall molecular polarity | ~1.5 - 2.0 D |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Following a successful geometry optimization, the same DFT methods can be used to compute the harmonic vibrational frequencies of 6β-tropanol. faccts.deuit.no These calculations produce a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending, twisting) with a characteristic frequency. mdpi.com

A known systematic deviation exists between calculated harmonic frequencies and experimental anharmonic frequencies, which can be corrected by applying empirical scaling factors. nih.gov The scaled theoretical spectrum can then be compared directly with an experimental spectrum. This correlation allows for the confident assignment of observed spectral bands to specific molecular motions.

For chiral molecules like 6β-tropanol, theoretical calculations are crucial for interpreting chiroptical spectroscopy. Methods like Vibrational Circular Dichroism (VCD) rely on comparing an experimental VCD spectrum with one generated through DFT calculations. researchgate.netresearchgate.net This comparison is a reliable method for determining the absolute configuration of a molecule, a task that can be challenging using other techniques. researchgate.netnih.gov For instance, studies on esters of 3α,6β-tropanediol have used DFT-calculated VCD spectra to definitively assign the absolute configurations of their enantiomers. researchgate.netresearchgate.net

Table 2: Correlation of Calculated and Experimental Vibrational Frequencies for Key Modes in a Tropane (B1204802) Ring System

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3450 cm⁻¹ | ~3400-3500 cm⁻¹ | Hydroxyl group stretch |

| ν(C-H) | ~2850-3000 cm⁻¹ | ~2800-3000 cm⁻¹ | Aliphatic C-H stretching |

| ν(C-O) | ~1050 cm⁻¹ | ~1040-1060 cm⁻¹ | C-O stretching of the secondary alcohol |

| Ring Deformation | ~800-950 cm⁻¹ | ~800-950 cm⁻¹ | Bicyclic ring skeletal vibrations |

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of 6β-tropanol over time.

The bicyclic [3.2.1] structure of the tropane skeleton is not rigid. The six-membered piperidine (B6355638) ring can adopt different conformations, primarily a stable "chair" form and a more flexible "boat" form. msu.edu The five-membered pyrrolidine (B122466) ring typically exists in an "envelope" conformation. Conformational analysis aims to identify the stable conformers of 6β-tropanol and determine their relative energies. nih.govethz.ch

In the dominant chair conformation, substituents can be in either axial or equatorial positions. For 6β-tropanol, the hydroxyl group at the C6 position is in a β-orientation. The N-methyl group can invert its configuration, leading to conformers with the methyl group being either syn or anti to the C6/C7 side of the ring. Computational methods can map the potential energy surface associated with the rotation of the C-O bond and the inversion of the nitrogen atom, revealing the energy barriers between different conformations and their equilibrium populations at a given temperature. dur.ac.uk Steric hindrance between substituents, such as the interaction between an axial substituent and other axial hydrogens, plays a significant role in determining the most stable conformation. msu.edu

Tropane alkaloids are known for their interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov Molecular docking is a computational technique used to predict how a ligand, such as 6β-tropanol, might bind to the active site of a protein. journalijar.commdpi.com This method places the ligand into the binding pocket of a target in various orientations and conformations, and a scoring function estimates the binding affinity for each pose. journalijar.com

A key enzyme in the biosynthesis of related alkaloids is hyoscyamine (B1674123) 6β-hydroxylase (H6H), which specifically hydroxylates the tropane ring at the 6β position. nih.govmdpi.com Theoretical docking studies could be performed to model the binding of 6β-tropanol within the H6H active site to understand the interactions that stabilize the enzyme-product complex. Similarly, many tropane alkaloids are antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govresearchgate.net Docking simulations can elucidate the specific binding mode of 6β-tropanol within the mAChR binding pocket, identifying key interactions such as hydrogen bonds with amino acid residues (e.g., with aspartate) and hydrophobic interactions with aromatic residues (e.g., tryptophan). researchgate.netnih.gov These theoretical studies can guide the design of new derivatives with altered binding affinities or selectivities. researchgate.net

Molecular dynamics (MD) simulations, which model the movement of atoms over time, rely on a set of parameters known as a force field. worldwidejournals.com A force field is a mathematical function that describes the potential energy of the system based on the positions of its atoms. For accurate simulations of tropane alkaloids, a well-validated force field is essential.

Force field development for a novel or under-studied class of molecules like tropanes often involves a multi-step process. acs.orgnih.gov Initial parameters for bond stretching, angle bending, and torsional (dihedral) terms can be derived from quantum chemical calculations (e.g., DFT). worldwidejournals.com The non-bonded parameters, particularly the partial atomic charges and Lennard-Jones parameters, are critical for describing intermolecular interactions. These are often refined by fitting them to reproduce experimental data, such as the density and enthalpy of vaporization of the pure liquid, or quantum mechanical potential energy surfaces. nih.gov A study specifically focused on the tropane alkaloid developed a force field using the SQMFF (Scaled Quantum Mechanical Force Field) methodology based on DFT calculations to accurately describe the vibrational properties and internal coordinates of the bicyclic system. worldwidejournals.com Validation ensures the force field can reliably predict the structural and dynamic properties of 6β-tropanol and related compounds in various environments, such as in solution or bound to a protein. nih.gov

Theoretical Ligand-Target Binding Interactions (e.g., Enzyme Active Sites, Receptor Pockets)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational and theoretical chemistry have become indispensable tools in medicinal chemistry for understanding how a molecule's structure relates to its biological activity. In the case of 6β-tropanol and its derivatives, these methods provide insights into the structural features that govern their interactions with biological targets and allow for the prediction of their binding strengths.

Theoretical Elucidation of Structural Determinants for Biochemical Interactions

The biochemical interactions of 6β-tropanol derivatives are dictated by a combination of their stereochemistry and the nature of their substituent groups. Theoretical studies, often complementing experimental data from techniques like NMR spectroscopy, are crucial for understanding these structural determinants. researchgate.netnih.gov

A key structural feature of tropane alkaloids is the bicyclic 8-azabicyclo[3.2.1]octane skeleton. researchgate.net Computational studies have highlighted that the conformation of this ring system, particularly the orientation of the nitrogen-bound methyl group, is a critical pharmacophore for many tropane alkaloids. nih.gov The N-methyl group is typically found in an axial conformation, which is believed to be important for receptor binding. nih.gov

The absolute configuration of the chiral centers within the tropane ring is another fundamental determinant of activity. The tropane skeleton of 6β-tropanol contains chiral carbons, and the specific stereochemistry (R or S) at these centers profoundly influences biological activity. researchgate.netresearchgate.net Theoretical calculations are employed to help determine the absolute configuration of complex tropane derivatives by comparing calculated and experimental data, such as optical rotation. researchgate.net

For 6β-tropanol derivatives, the nature of the substituent at the 6-position is a major factor influencing biochemical interactions. Structure-activity relationship (SAR) studies on a series of 6β-acyloxy(nor)tropanes have demonstrated that both the size and character of the acyl group, as well as N-methylation, significantly modulate binding affinity at muscarinic receptors. acs.org For instance, N-methylation was found to greatly reduce the binding affinity of 6β-acetoxynortropane, while its effect was less pronounced or even reversed for analogues with larger acyl groups like 6β-benzoyloxynortropane. acs.org This suggests a complex interplay between the N-methyl group and the 6β-substituent in defining the molecule's fit and interaction with the receptor's binding pocket.

Computational Prediction of Binding Affinities to Defined Molecular Targets

Quantitative structure-activity relationship (QSAR) and other computational models aim to predict the binding affinity of ligands to their molecular targets based on their structural properties. frontiersin.orgcreative-proteomics.comfrontiersin.org These predictions are invaluable for prioritizing compounds for synthesis and testing in drug discovery. frontiersin.orgnih.gov The muscarinic acetylcholine receptors (M1, M2, M3, and M4) are key molecular targets for 6β-tropanol derivatives. acs.org

Experimental binding affinity data for a series of 6β-tropanol analogs at these receptors provide a foundation for developing and validating computational models. acs.org These studies reveal significant variations in affinity depending on the specific structural modifications of the 6β-tropanol scaffold. acs.org

For example, binding assays using membranes from cells transfected with human muscarinic receptors showed that 6β-acetoxynortropane binds with high affinity (in the low nanomolar range) to m1, m2, and m4 receptors. acs.org However, modifying the acyl group or the nitrogen substituent leads to dramatic changes in these binding affinities. acs.org

The following table summarizes the binding affinities (Ki, nM) of selected 6β-tropanol derivatives against the agonist binding site ([³H]Oxo-M) on different human muscarinic receptor subtypes.

| Compound | Acyl Group (R) | Nitrogen Substituent | m1 Ki (nM) | m2 Ki (nM) | m4 Ki (nM) |

|---|---|---|---|---|---|

| 6β-Acetoxynortropane | Acetyl | H | 7 | 4 | 6 |

| 6β-Acetoxytropane | Acetyl | Methyl | 200 | 300 | 400 |

| 6β-Propionyloxynortropane | Propionyl | H | 100 | 100 | 60 |

| 6β-Propionyloxytropane | Propionyl | Methyl | 1,000 | 2,000 | 1,000 |

| 6β-Benzoyloxynortropane | Benzoyl | H | 100 | 400 | 300 |

| 6β-Benzoyloxytropane | Benzoyl | Methyl | 200 | 300 | 200 |

These experimentally determined structure-affinity relationships serve as a critical dataset for QSAR studies. Computational chemists can use this data to build models that correlate molecular descriptors (such as lipophilicity, electronic properties, and steric parameters of the substituents) with the observed binding affinities. dibru.ac.inrsc.org Successful models can then be used to predict the affinities of novel, unsynthesized 6β-tropanol derivatives, thereby guiding the design of compounds with optimized potency and selectivity for specific muscarinic receptor subtypes. researchgate.net

Biological Interactions and Biochemical Studies Excluding Human Clinical Data

Enzyme Substrate and Inhibitor Profiling in In Vitro Systems (e.g., Butyrylcholinesterase Hydrolysis)

The interaction of tropane (B1204802) alkaloids with cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a significant area of biochemical investigation. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov While direct enzymatic hydrolysis data for 6β-tropanol itself is not extensively detailed in the literature, studies on structurally related tropane esters, such as atropine (B194438), provide valuable insights.

Human plasma butyrylcholinesterase has been shown to hydrolyze atropine, an ester of 3α-tropanol (tropine). nih.gov The process involves the binding of the tropane ester to the active site of the enzyme, followed by hydrolysis at the catalytic serine residue (S198). nih.gov Although BChE demonstrates catalytic activity against atropine, it is considered to be a slow process. nih.gov The biotransformation of other tropane alkaloids, like heroin, also involves rapid hydrolysis by plasma cholinesterases and liver carboxylesterases to form metabolites like 6-monoacetylmorphine (6-MAM). nih.gov

The tropane skeleton is a common feature in many cholinesterase inhibitors. researchgate.net Various synthetic derivatives incorporating this scaffold have been evaluated for their inhibitory activity against both AChE and BChE. For instance, certain triazole-based thiosemicarbazone derivatives have shown moderate to good inhibitory effects on both enzymes in in-vitro screenings. mdpi.com The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits. researchgate.netscienceforecastoa.com The potential for 6β-tropanol and its ester derivatives to act as either substrates or inhibitors of cholinesterases is an area for further investigation, building on the established reactivity of the core tropane structure with these enzymes.

Table 1: In Vitro Cholinesterase Inhibition by Various Compounds

| Compound Class | Target Enzyme | Observed Effect | Potency Range (IC50/Ki) | Reference |

|---|---|---|---|---|

| Triazole-based Thiosemicarbazones | AChE & BChE | Inhibition | 0.10 µM - 14.10 µM | mdpi.com |

| Cannabinoids (e.g., CBD, CBG) | AChE & BChE | Inhibition | 85.2 µM - >200 µM | nih.gov |

| Pyridine Amides | BChE | Competitive Inhibition | Ki = 0.621 - 2.988 µM | mdpi.com |

| Benzofuran/Benzothiophene Hybrids | MAO-B | Non-competitive Inhibition | Ki = 0.035 - 0.046 µM | nih.gov |

Receptor Binding Studies in Isolated Membranes or Cell Lines (e.g., Muscarinic Receptor Affinities in CHO Cells)

The affinities of 6β-tropanol derivatives for various neurotransmitter receptors, especially muscarinic acetylcholine receptors (mAChRs), have been extensively studied using in vitro binding assays. These studies often utilize membranes from transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, which express specific human muscarinic receptor subtypes (m1-m4). acs.orgacs.orgnih.gov

A series of esters derived from 6β-tropanol and its N-demethylated analog, 6β-hydroxynortropane, were synthesized and evaluated for their ability to compete with radiolabeled antagonist ([³H]quinuclidinyl benzilate, QNB) and agonist ([³H]oxotremorine-M, Oxo-M) ligands. acs.orgacs.org These studies revealed that many 6β-acyloxy(nor)tropanes exhibit higher affinity for the agonist-bound state of m1 receptors compared to the antagonist-bound state, which is indicative of agonist activity. acs.orgacs.org

Notably, 6β-acetoxynortropane showed high affinity for m1, m2, and m4 receptors, with Ki values against [³H]Oxo-M binding in the low nanomolar range (4-7 nM). acs.orgnih.gov The presence of the N-methyl group (as in 6β-acetoxytropane) or increasing the size of the acyl group tended to reduce affinity, although this effect was not uniform across all analogs or receptor subtypes. acs.orgnih.gov For example, the affinity of analogs with larger acyl groups, like 6β-benzoyloxynortropane, was less affected by N-methylation. acs.orgnih.gov Such binding assays are crucial for determining the structure-activity relationships that govern ligand-receptor interactions. acs.orgnih.gov

Table 2: Muscarinic Receptor Binding Affinities (Ki, nM) of 6β-Tropanol Analogs in Transfected CHO Cells

| Compound | Receptor Subtype | Ki (nM) vs. [³H]Oxo-M | Ki (nM) vs. [³H]QNB | Reference |

|---|---|---|---|---|

| 6β-Acetoxynortropane | m1 | 4 | 44000 | acs.org |

| 6β-Acetoxynortropane | m2 | 7 | >100000 | acs.org |

| 6β-Acetoxynortropane | m4 | 6 | >100000 | acs.org |

| 6β-Propionoxynortropane | m1 | 150 | >100000 | acs.org |

| 6β-Propionoxytropane | m1 | 1200 | >100000 | acs.org |

| 6β-Benzoyloxynortropane | m1 | 24 | 1000 | acs.org |

| 6β-Benzoyloxytropane | m1 | 28 | 1100 | acs.org |

Data derived from studies on human muscarinic receptors expressed in CHO cells. acs.org

Biochemical Transformations and Metabolic Pathways in Non-Human Biological Systems

In non-human biological systems, particularly in plants of the Solanaceae family, 6β-tropanol is situated within the broader metabolic pathway of tropane alkaloids. nih.govmdpi.com The biosynthesis of the core tropane ring originates from the amino acid ornithine, which is converted via several steps to the intermediate tropinone (B130398). nih.govpnas.org

Tropinone serves as a critical branch point. It can be reduced by two distinct, stereospecific enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). nih.gov TR-I reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). nih.govpnas.org Conversely, TR-II produces pseudotropine (3β-tropanol). nih.gov

The hydroxyl group at the 6β position, characteristic of 6β-tropanol, is introduced later in the pathway. For example, the biosynthesis of scopolamine from hyoscyamine proceeds through a 6β-hydroxylated intermediate. pnas.org The enzyme responsible for this transformation is hyoscyamine 6β-hydroxylase (H6H), an α-ketoglutarate-dependent dioxygenase. nih.gov This enzyme first catalyzes the hydroxylation of hyoscyamine to form 6β-hydroxyhyoscyamine, and then the epoxidation of this intermediate to yield scopolamine. nih.govpnas.org Therefore, the formation of 6β-hydroxylated tropane structures is a key enzymatic step in the diversification of tropane alkaloids in plants. mdpi.compnas.org

Utility of 6β-Tropanol and its Analogs as Biochemical Probes for Mechanistic Investigations

Natural products and their synthetic analogs are powerful tools for probing biological systems. nih.govnih.gov 6β-Tropanol and its derivatives are valuable as biochemical probes for investigating the mechanisms of enzyme and receptor function, owing to their defined structure and stereochemistry. researchgate.netresearchgate.net

The systematic modification of the 6β-tropanol scaffold allows for detailed structure-activity relationship (SAR) studies. As demonstrated in receptor binding assays, altering the ester group at the 6-position or the nitrogen substituent (N-methyl vs. N-H) produces a range of compounds with varying affinities and efficacies for muscarinic receptor subtypes. acs.orgacs.orgnih.gov These analogs can be used to map the binding pockets of receptors, identifying which chemical features are critical for high-affinity binding and functional activity. For example, the discovery that 6β-acetoxynortropane is a potent agonist at m1 receptors, while related analogs have significantly lower activity, provides a chemical tool to selectively probe m1 receptor function in isolated systems. acs.org

Furthermore, the stereoselectivity of these compounds is crucial for mechanistic studies. Enantiomers of a given analog can exhibit vastly different biological activities, as seen with satropane, where the S(-) isomer is the active agonist at muscarinic receptors. researchgate.net This stereochemical dependence allows researchers to probe the three-dimensional architecture of ligand binding sites. By comparing the activity of different isomers, one can infer the specific spatial arrangement required for a ligand to interact productively with its biological target. researchgate.net

Q & A

Q. What are the validated analytical methods for characterizing 6b-tropanol and detecting its impurities in pharmaceutical research?

Methodological Answer:

- Use reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and UV detection at 220–280 nm for separation and quantification .

- Mobile phase: Gradient elution with acetonitrile and phosphate buffer (pH 3.0).

- Impurity thresholds: Control unspecified impurities at ≤0.10% and specified impurities (e.g., related stereoisomers) at ≤0.15% .

- Validate methods per ICH guidelines, including specificity, linearity (R² >0.99), and precision (%RSD <2.0) .

Table 1: Analytical Parameters for this compound

| Parameter | Specification | Reference Standard |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm | USP <621> |

| Detection | UV at 254 nm | |

| LOD/LOQ | 0.03% / 0.10% | |

| Impurity Acceptance | ≤0.15% (individual), ≤0.30% (total) |

Q. How should researchers design synthesis protocols to ensure reproducibility of this compound?

Methodological Answer:

- Optimize stereoselective synthesis using chiral catalysts (e.g., BINAP ligands) to minimize byproducts .

- Characterize intermediates via -NMR and LC-MS to confirm structural integrity at each step.

- Purity criteria: Final compound ≥98.5% by HPLC; residual solvents <ICH Class 2 limits (e.g., <720 ppm for acetonitrile) .

- Document reaction conditions (temperature, solvent, time) meticulously to enable replication .

Advanced Research Questions

Q. How can contradictory results in this compound’s receptor binding affinity assays be resolved?

Methodological Answer:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO-K1) and incubation times (e.g., 30 vs. 60 minutes) to reduce variability .

- Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals. Compare results using ANOVA to identify outliers .

- Contamination Checks: Test for impurities (e.g., enantiomers) via chiral HPLC, as even 0.1% impurities can skew receptor binding .

Table 2: Example of Contradictory IC Data

Q. What strategies optimize in vitro metabolic stability assays for this compound?

Methodological Answer:

- Liver Microsomes: Use pooled human liver microsomes (HLM) with NADPH regeneration systems; pre-incubate at 37°C for 5 minutes before adding substrate .

- Time Points: Collect samples at 0, 5, 15, 30, and 60 minutes; calculate half-life () using first-order kinetics.

- Controls: Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (no NADPH) .

- Pilot Testing: Conduct small-scale trials to determine optimal substrate concentration (e.g., 1–10 µM) and avoid enzyme saturation .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic (PK) data across species?

Methodological Answer:

- Allometric Scaling: Adjust doses using body surface area (e.g., mg/m) instead of mg/kg to account for metabolic differences .

- Sampling Frequency: Collect plasma samples at ≥8 time points in rodents and non-rodents to capture distribution/elimination phases.

- Protein Binding: Measure free vs. bound fractions via equilibrium dialysis; differences >10% between species may explain PK variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.